molecular formula C16H19NO3 B3112994 Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate CAS No. 1932366-14-7

Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate

Cat. No.: B3112994
CAS No.: 1932366-14-7
M. Wt: 273.33
InChI Key: JKZDTRIMZKHSOR-STQMWFEESA-N
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Description

Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring fused to an indene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the tert-butyl ester group through esterification reactions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrole or indene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the areas of anti-inflammatory and anticancer therapies.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Cis-(+/-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one: This compound shares a similar indene structure but differs in the functional groups attached.

    (3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one: Another similar compound with variations in stereochemistry and functional groups.

Uniqueness

Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl (3aR,8bR)-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-16(2,3)20-15(19)17-8-12-10-6-4-5-7-11(10)14(18)13(12)9-17/h4-7,12-13H,8-9H2,1-3H3/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZDTRIMZKHSOR-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C(=O)C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C(=O)C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate
Reactant of Route 2
Reactant of Route 2
Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate
Reactant of Route 3
Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate
Reactant of Route 4
Reactant of Route 4
Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate
Reactant of Route 5
Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate
Reactant of Route 6
Reactant of Route 6
Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate

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